molecular formula C24H31N3O3 B4956453 N-[2-(2-methoxyphenyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide

N-[2-(2-methoxyphenyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide

Cat. No.: B4956453
M. Wt: 409.5 g/mol
InChI Key: MGMSVRALUUBTKD-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide, also known as MEOPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to have promising therapeutic effects in the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia. This compound has also been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain.

Mechanism of Action

The exact mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide is not fully understood, but it is believed to act as a selective antagonist of the dopamine D2 receptor and the serotonin 5-HT2A receptor. This dual action is thought to contribute to its therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular calcium levels, and the inhibition of inflammatory mediators. These effects are thought to contribute to its therapeutic potential in various neurological disorders.

Advantages and Limitations for Lab Experiments

N-[2-(2-methoxyphenyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide has several advantages for lab experiments, including its high potency, selectivity, and stability. However, it also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-[2-(2-methoxyphenyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide, including the investigation of its potential therapeutic effects in other neurological disorders, the development of more effective synthesis methods, and the exploration of its potential applications in other fields, such as drug discovery and chemical biology.
In conclusion, this compound is a chemical compound that has shown promising therapeutic potential in various neurological disorders. Its unique dual action on the dopamine D2 receptor and the serotonin 5-HT2A receptor makes it a potential candidate for the treatment of various mental health conditions. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.

Synthesis Methods

N-[2-(2-methoxyphenyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide can be synthesized through a multi-step process involving the condensation of 2-methoxyphenethylamine with 3-phenylpropanoic acid, followed by the reaction with piperazine and acetic anhydride. The final product is obtained through purification and isolation steps.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-30-22-12-6-5-11-20(22)13-14-25-23(28)18-21-24(29)26-15-17-27(21)16-7-10-19-8-3-2-4-9-19/h2-6,8-9,11-12,21H,7,10,13-18H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMSVRALUUBTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CC2C(=O)NCCN2CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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